molecular formula C11H17Cl B13201695 1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene

1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene

Cat. No.: B13201695
M. Wt: 184.70 g/mol
InChI Key: YZVIPSDOJBGHEM-UHFFFAOYSA-N
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Description

1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene is a bicyclic organic compound featuring a cyclopentene ring substituted with a chloromethylcyclobutylmethyl group. Its molecular formula is C₁₁H₁₇Cl, with a molecular weight of 184.71 g/mol. Structural confirmation for such compounds typically relies on ¹H NMR spectroscopy, as demonstrated by the data in (δ 5.69–5.78 ppm for the cyclopentene proton and δ 4.15 ppm for the chloromethyl group).

Properties

Molecular Formula

C11H17Cl

Molecular Weight

184.70 g/mol

IUPAC Name

1-[[1-(chloromethyl)cyclobutyl]methyl]cyclopentene

InChI

InChI=1S/C11H17Cl/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4H,1-3,5-9H2

InChI Key

YZVIPSDOJBGHEM-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC2(CCC2)CCl

Origin of Product

United States

Preparation Methods

Thermal Rearrangement of Cyclohexanol or Cyclohexene

According to patent literature, 1-methylcyclopentene, a crucial intermediate, is prepared in a two-stage process:

Step Reaction Conditions Yield
1 Dehydration of cyclohexanol to cyclohexene 250 °C, silicon dioxide catalyst, liquid phase 97.5% cyclohexene
2 Isomerization of cyclohexene to 1-methylcyclopentene 400 °C, gas phase, silicon dioxide catalyst 60.3% 1-methylcyclopentene
  • The first step involves dehydration of cyclohexanol dissolved in methanol over silicon dioxide to generate cyclohexene with high efficiency.
  • The second step is a gas-phase rearrangement of cyclohexene to 1-methylcyclopentene, with by-products such as 3-methylcyclopentene and 4-methylcyclopentene formed, which can be recycled to improve overall yield.

This method is industrially relevant due to the availability of starting materials and relatively straightforward catalytic conditions.

Coupling of Cyclobutylmethyl Group to Cyclopentene

Alkylation of Cyclopentene Derivatives

The attachment of the chloromethylcyclobutyl group to the cyclopentene ring can be achieved by:

  • Nucleophilic substitution reactions where a cyclopentene derivative bearing a suitable leaving group (e.g., a halide or tosylate) is reacted with chloromethylcyclobutyl nucleophiles.
  • Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) if organometallic intermediates are available.

The exact method depends on the availability of functional groups and the stability of the double bond in cyclopentene.

Alternative Synthetic Route via Methyllithium Addition

A related synthesis of 1-methylcyclopentene (core structure) involves:

Step Reaction Conditions Yield
1 Addition of methyllithium to cyclopentanone -10 to 0 °C, under nitrogen High conversion
2 Acid-catalyzed dehydration Reflux in 1,2-dichloroethane with p-toluenesulfonic acid 96% yield of 1-methylcyclopentene

This method provides a high-purity cyclopentene intermediate that can be further functionalized to introduce the chloromethylcyclobutyl substituent.

Summary Table of Preparation Steps

Stage Starting Material(s) Reaction Type Conditions Product Yield/Notes
1 Cyclohexanol or cyclohexene Dehydration / Isomerization 250 °C & 400 °C, SiO2 catalyst 1-Methylcyclopentene 60.3% (isomerization step)
2 Cyclobutylmethanol derivative Chloromethylation Chlorinating agents (SOCl2, PCl5) Chloromethylcyclobutyl intermediate Standard halogenation protocols
3 1-Methylcyclopentene + chloromethylcyclobutyl intermediate Coupling (alkylation or cross-coupling) Acidic/basic catalysis or metal catalysis 1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene Requires optimization

Research Findings and Practical Considerations

  • The two-stage process for preparing 1-methylcyclopentene is well-documented and industrially scalable, with the main limitation being moderate yield in the isomerization step.
  • Recycling of by-products (3-methyl- and 4-methylcyclopentene) improves overall efficiency.
  • Chloromethylation reactions require careful control to avoid over-chlorination or ring opening.
  • Coupling reactions must preserve the cyclopentene double bond, favoring mild conditions and selective catalysts.
  • Alternative synthesis routes involving organolithium reagents provide high yields of cyclopentene intermediates suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such

Biological Activity

1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene, with the CAS number 1934793-58-4, is a compound that has garnered attention due to its potential biological activities. The compound's structure includes a cyclopentene ring and a chloromethyl group, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

  • Molecular Formula : C11H17Cl
  • Molecular Weight : 184.71 g/mol
  • LogP : 3.23
  • Heavy Atoms Count : 11
  • Rotatable Bonds : 3
  • Number of Rings : 2

The biological activity of this compound is likely influenced by its chloromethyl group, which can undergo metabolic activation in biological systems. Similar compounds with chloromethyl groups have been shown to produce reactive intermediates that can interact with DNA, leading to mutagenic effects. For instance, studies indicate that chlorinated compounds can yield chloroacetaldehyde, a known DNA alkylating agent, suggesting a potential pathway for the compound's biological activity .

Antimicrobial Activity

The antimicrobial properties of compounds containing chloromethyl groups have been explored in various studies. These compounds often exhibit activity against a range of bacterial strains due to their ability to disrupt cellular processes or damage microbial DNA. The structural similarities of this compound to known antimicrobial agents warrant further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Oxidative Metabolism Study Investigated the metabolic pathways of chlorinated compounds and their resultant products, highlighting the formation of mutagenic intermediates like chloroacetaldehyde from similar structures .
Antitumor Efficacy Assessment Explored the effectiveness of methylcarbamoyl triazene derivatives in cancer models, suggesting that structural modifications could enhance therapeutic outcomes .
Antimicrobial Efficacy Review Compounds with chloromethyl functionalities demonstrated significant antibacterial activity against various pathogens, indicating potential for further exploration of related compounds .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Highlights
1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene C₁₁H₁₇Cl 184.71 Cyclopentene + chloromethylcyclobutyl SN2' substitutions, ring-opening potential
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene C₁₁H₁₇Br 229.16 Bromine analog Enhanced radical reactivity
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Saturated cyclopentane Elimination reactions dominate
1-ETHYL-3-METHYLCYCLOPENT-1-ENE C₈H₁₄ 110.20 Alkyl-substituted cyclopentene Steric-directed electrophilic addition

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